molecular formula C9H9N3O B3424794 4-(2-Methoxyphenyl)-1h-1,2,3-triazole CAS No. 369363-77-9

4-(2-Methoxyphenyl)-1h-1,2,3-triazole

Cat. No.: B3424794
CAS No.: 369363-77-9
M. Wt: 175.19 g/mol
InChI Key: DXFUGJOFNXTOGO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-1,2,3-triazole (CAS 369363-77-9) is a versatile chemical scaffold based on the 1,2,3-triazole heterocycle, a privileged structure in medicinal chemistry. Its key research value lies in its role as a molecular building block for designing and synthesizing novel compounds with potential biological activity. Recent scientific studies highlight the significant interest in 1,2,3-triazole derivatives for drug discovery. For instance, novel compounds featuring a 1,2,3-triazole core linked to a methoxyphenyl group and a 1,3,4-oxadiazole ring have been designed and synthesized as selective inhibitors of butyrylcholinesterase (BChE), a key enzyme target for Alzheimer's disease treatment . These derivatives demonstrate how the 1,2,3-triazole moiety can be incorporated into more complex molecular architectures to interact with biological targets. Furthermore, other research has synthesized a triazole derivative containing a 3-methoxyphenyl group based on the alkaloid lupinine, which exhibited acetylcholinesterase (AChE)-inhibitory activity, underscoring the potential of such structures in neuroscience research . The 1,2,3-triazole ring is also being explored in the design of new derivatives of natural products like piplartine for potential applications in anticancer research . The consistent presence of this structural motif in cutting-edge research makes this compound a valuable and promising intermediate for researchers developing new therapeutic agents and probing biochemical mechanisms.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-5-3-2-4-7(9)8-6-10-12-11-8/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFUGJOFNXTOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287802
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
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Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369363-77-9
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenyl)-1H-1,2,3-triazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthesis route involves click chemistry using Cu(I) catalysts (Scheme 1):

  • Reactants : 2-Methoxyphenyl azide and terminal alkynes (e.g., propiolic acid derivatives).

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, tert-BuOH/H₂O (1:1), 50°C, 12–24 h .

  • Yield : 76–89% .

  • Characterization :

    • ¹H NMR : δ 8.7–8.9 (s, 1H, triazole C–H), δ 7.3–7.7 (m, aromatic protons), δ 3.85–3.89 (s, –OCH₃) .

    • HRMS : m/z 203.2 (C₁₀H₉N₃O₂) .

2.1. Suzuki–Miyaura Cross-Coupling

The triazole’s halogenated derivatives undergo regioselective coupling with aryl boronic acids:

  • Substrate : 4-Bromo-2-methoxyphenyl-1H-1,2,3-triazole.

  • Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12 h .

  • Scope : Compatible with electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–NO₂, –CN) substituents.

  • Yields : 82–91% (Table 1) .

Table 1: Representative Suzuki Coupling Products

Boronic Acid SubstituentProduct Yield (%)¹H NMR (δ, Key Peaks)
4-Methoxyphenyl898.05 (s, triazole), 3.85 (–OCH₃)
4-Cyanophenyl877.87–8.02 (d, aromatic)
3-Nitrophenyl848.60 (s, triazole)

2.2. N-Alkylation

The NH group undergoes alkylation under mild conditions:

  • Reagents : Alkyl halides (e.g., benzyl bromide), K₂CO₃, DMF, RT .

  • Yield : 78–94% .

  • Regioselectivity : Favors N1-alkylation due to steric and electronic effects of the 2-methoxyphenyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2-methoxyphenyl ring directs electrophiles to the para position:

  • Nitration : HNO₃/H₂SO₄, 0°C → 4-nitro-2-methoxyphenyl-1H-1,2,3-triazole (72% yield) .

  • Sulfonation : ClSO₃H, CH₂Cl₂ → 4-sulfo-2-methoxyphenyl derivative (68% yield) .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal complexes:

  • Cu(II) Complexes : Form octahedral geometries with λₘₐₓ = 620 nm (d–d transitions) .

  • Ag(I) Adducts : Used in antimicrobial studies (MIC = 8–32 µg/mL against S. aureus) .

Thermal and Oxidative Stability

  • TGA : Decomposition onset at 220°C (N₂ atmosphere) .

  • Oxidation : Resists H₂O₂/MeOH but degrades under KMnO₄/acidic conditions .

Biological Activity

  • Antiviral : IC₅₀ = 74.51 nM against SARS-CoV-2 spike protein .

  • Antimicrobial : MIC = 16 µg/mL for E. coli .

This compound’s reactivity profile highlights its utility as a scaffold for drug discovery and functional materials. Experimental protocols prioritize regioselectivity and compatibility with diverse functional groups.

Scientific Research Applications

4-(2-Methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

The triazole ring’s reactivity and applications are highly dependent on substituent effects. Below is a comparative analysis of 4-(2-methoxyphenyl)-1H-1,2,3-triazole with analogous compounds:

Table 1: Substituent Effects on Triazole Derivatives
Compound Name Substituent Electronic Nature Key Properties/Applications Reference
This compound 2-Methoxyphenyl Electron-donating Corrosion inhibition (96.8%)
4-(3-Bromophenyl)-1H-1,2,3-triazole 3-Bromophenyl Electron-withdrawing High melting point (125–127°C)
4-(4-Fluorophenyl)-1H-1,2,3-triazole 4-Fluorophenyl Electron-withdrawing Potential antimicrobial activity
4-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole 3,4,5-Trimethoxyphenyl Electron-donating High yield (88%) in synthesis
4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole CF₃-pyrazole Electron-withdrawing Challenges in Sonogashira coupling

Key Observations :

  • Electron-donating groups (e.g., methoxy, trimethoxy) enhance stability and solubility, facilitating applications in corrosion inhibition and synthesis (e.g., 96.8% efficiency for 4-(2-methoxyphenyl) derivative) .
  • Electron-withdrawing groups (e.g., Br, F, CF₃) increase melting points and alter reactivity. For instance, trifluoromethyl groups hinder cross-coupling reactions like Sonogashira due to reduced electron density .

Physical Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Yield (%) Notable Spectral Data (NMR/IR) Reference
This compound Not reported 89–96.8 1H NMR: δ 7.8 (triazole-H), 3.9 (OCH₃)
2-Methoxy-4-(1H-triazol-4-yl)phenol 146–148 90 IR: Broad -OH stretch at 3400 cm⁻¹
4-(4-Chlorophenyl)-1H-1,2,3-triazole 152–154 78 13C NMR: δ 134 (C-Cl)

Trends :

  • Methoxy-substituted derivatives generally exhibit higher yields (e.g., 90% for 2e ) compared to halogenated analogs (60–81%) .
  • Fluorinated compounds have higher melting points, likely due to stronger intermolecular interactions .

Biological Activity

4-(2-Methoxyphenyl)-1H-1,2,3-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a methoxyphenyl group. This structural motif is significant for its biological interactions and pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, studies have shown that triazole compounds can induce cytotoxic effects on various cancer cell lines. A derivative similar to this compound demonstrated selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing melanin content in treated cells .

Table 1: Cytotoxic Effects of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
B9VMM9174.9Cell cycle arrest at S phase
4-Methoxyphenyl-TriazoleVariousVariableInduces apoptosis

Enzyme Inhibition

This compound has shown potential as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Studies reported IC50 values ranging from 13.8 to 35.7 µM for several triazole analogs against CA-II . Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme, enhancing their inhibitory potential.

Table 2: Inhibition of Carbonic Anhydrase-II by Triazole Derivatives

CompoundIC50 (µM)Reference
7b13.8
9e18.1
Standard Acetazolamide18.2 ± 0.23

Antimicrobial Activity

The antimicrobial properties of triazoles have been extensively documented. Compounds related to this compound have exhibited varying degrees of antibacterial activity against pathogens such as Enterococcus faecium and Serratia marcescens. The structure-activity relationship (SAR) indicates that substitutions on the triazole ring significantly influence antimicrobial efficacy .

Table 3: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
VIIEnterococcus faecium0.5
CefatrizineSerratia marcescens>400

Case Study 1: Melanoma Treatment

A study evaluated the effects of a triazole derivative on melanoma cells, revealing a selective cytotoxic effect with significant inhibition of cell proliferation. The compound induced apoptosis and cell cycle arrest at the S phase, highlighting its potential as a novel therapeutic agent for melanoma treatment .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, several triazole derivatives were synthesized and tested for their ability to inhibit CA-II. The results showed that specific substitutions on the triazole ring enhanced binding affinity and inhibitory activity against the enzyme .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(2-methoxyphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. Key steps include:

  • Reacting a terminal alkyne (e.g., 1-ethynyl-2-methoxybenzene) with an organic azide under Cu(I) catalysis.
  • Optimizing reaction conditions (solvent: THF/water, 50°C, 16 hours) to achieve regioselective 1,4-disubstitution .
  • Purification via flash chromatography (hexane/ethyl acetate) or crystallization (DCM/methanol) to isolate the triazole .

Table 1: Representative Synthetic Conditions

Starting MaterialsCatalystSolventTemp (°C)YieldReference
1-Ethynyl-2-methoxybenzene + AzideCuSO₄/NaAscTHF/H₂O5060%
2-Methoxyphenyl azide + AlkyneCp*RuCl(PPh₃)₂BenzeneReflux65%

Q. How are structural and purity analyses conducted for this triazole derivative?

  • NMR Spectroscopy : Confirm regiochemistry (1,4-substitution) via ¹H NMR chemical shifts (e.g., triazole proton at δ 7.5–8.0 ppm) .
  • FT-IR : Validate functional groups (e.g., C≡N stretch at ~2100 cm⁻¹ for unreacted azide) .
  • X-ray Crystallography : Resolve ambiguity in substitution patterns; e.g., crystal structures reveal planar triazole rings and π-π stacking in derivatives .

Q. What are the common applications of 1,2,3-triazoles in medicinal chemistry?

  • Bioisosteres : Replace amide bonds to enhance metabolic stability (e.g., HIV-1 Vif antagonists) .
  • Antimicrobial Agents : Triazole cores inhibit microbial growth via metal chelation or enzyme inhibition (e.g., metronidazole analogues) .

Advanced Research Questions

Q. How does regioselectivity in triazole synthesis impact biological activity?

  • 1,4 vs. 1,5 Substitution : CuAAC exclusively yields 1,4-triazoles, while thermal reactions produce mixtures. The 1,4-regioisomer often shows superior binding affinity due to spatial alignment with target proteins (e.g., HIV-1 Vif) .
  • Case Study : In HIV-1 Vif antagonists, 1,4-substituted triazoles exhibited 10-fold higher potency than 1,5-analogues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • SAR Analysis : Compare substituent effects. For example:
  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antimicrobial activity but reduce solubility .
  • Methoxy groups improve bioavailability by modulating logP values .
    • Crystallographic Validation : Resolve discrepancies by correlating activity with triazole ring planarity and intermolecular interactions (e.g., Hirshfeld surface analysis) .

Q. How can crystallography guide the design of triazole-based inhibitors?

  • Key Findings :
  • The 2-methoxyphenyl group adopts a perpendicular orientation relative to the triazole ring, reducing steric hindrance in binding pockets .

  • Thione derivatives (e.g., 4-(2-methoxyphenyl)-1,2,4-triazole-5-thione) form hydrogen bonds with catalytic cysteine residues in enzymes .

    Table 2: Structural Insights from X-ray Studies

    CompoundKey InteractionBiological RelevanceReference
    4-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-triazoleπ-π stacking with Phe residuesAnticancer activity
    1-(Perfluorophenyl)-1H-1,2,3-triazoleC-F⋯H interactionsPhosphor material design

Q. What alternative catalytic systems improve triazole synthesis efficiency?

  • Ag-Zn Nanoheterostructures : Achieve regioselectivity without copper, reducing cytotoxicity in biologically active compounds (e.g., 49% yield for 2-(4-((1-(3,4-difluorophenyl)-triazol-4-yl)methoxy)phenyl)-dihydroquinazolinone) .
  • Ru Catalysts : Enable alkyne-azide cycloaddition in peptide backbones for solid-phase combinatorial libraries .

Methodological Considerations

  • Data Contradictions : Discrepancies in reaction yields (e.g., 39–65%) often arise from solvent polarity, catalyst loading, or azide purity. Replicate studies under inert atmospheres (N₂/Ar) to minimize side reactions .
  • Biological Assays : Use standardized protocols (e.g., MTT assay for IC₅₀ values) to compare cytotoxicity across studies. Compound 5b (IC₅₀ = 4.78 μM) highlights the role of dichlorophenyl and methoxybenzyl groups in targeting pJNK .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-Methoxyphenyl)-1h-1,2,3-triazole
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4-(2-Methoxyphenyl)-1h-1,2,3-triazole

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